molecular formula C15H16BrNO4 B2769832 5-bromo-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]furan-2-carboxamide CAS No. 1795472-19-3

5-bromo-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]furan-2-carboxamide

Cat. No.: B2769832
CAS No.: 1795472-19-3
M. Wt: 354.2
InChI Key: LWCPUTYQPPNTCD-UHFFFAOYSA-N
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Description

5-Bromo-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]furan-2-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and anticancer agent discovery. This compound features a 5-bromofuran carboxamide scaffold, a structure recognized in the design of novel bioactive molecules . The bromine atom on the furan ring serves as a versatile handle for further structural diversification via cross-coupling reactions, allowing researchers to generate a diverse library of analogues for structure-activity relationship (SAR) studies. The molecule's core structure incorporates methoxy-substituted phenethylamine, a motif present in compounds that interact with various biological targets. Methoxy-substituted aromatic systems are frequently investigated for their potential to inhibit tubulin polymerization by binding at the colchicine site, a well-established mechanism for antimitotic agents that disrupt microtubule dynamics in cancer cells . Furthermore, the indole and furan heterocycles are privileged structures in drug discovery, often associated with a broad spectrum of biological activities, including antiviral and anticancer properties . This reagent is provided exclusively for research applications, such as screening in phenotypic assays, investigating mechanisms of cell cycle arrest, and developing new synthetic inhibitors targeting cytoskeletal proteins.

Properties

IUPAC Name

5-bromo-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO4/c1-19-11-6-4-3-5-10(11)13(20-2)9-17-15(18)12-7-8-14(16)21-12/h3-8,13H,9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWCPUTYQPPNTCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CNC(=O)C2=CC=C(O2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-bromo-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]furan-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-bromo-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]furan-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]furan-2-carboxamide involves its interaction with specific molecular targets. The bromine atom and methoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Amide Substituents

The amide substituent significantly influences physicochemical and biological properties. Key comparisons include:

  • This compound showed a molecular ion peak at m/z 483.3 ([M+H]⁺) and demonstrated moderate solubility in polar aprotic solvents due to the heterocyclic amine .
  • 5-Bromo-N-(5-nitrothiazol-2-yl)furan-2-carboxamide (): Substitution with a nitrothiazole group introduces antimicrobial activity, as seen in nitazoxanide analogs. Its $^{13}\text{C NMR}$ spectrum showed distinct shifts at δ 161.9 (C=O) and δ 146.6 (thiazole C), indicating electronic effects from the nitro group .
  • 5-Bromo-N-[3-chloro-4-(4-morpholinyl)phenyl]furan-2-carboxamide (): The morpholine ring enhances solubility and metabolic stability compared to methoxy groups. This derivative’s molecular weight (483.3 g/mol) and polar surface area suggest improved blood-brain barrier penetration .

Heterocyclic Amide Derivatives

Heterocycles in the amide side chain modulate target specificity:

  • 5-Bromo-N-{2-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]phenyl}furan-2-carboxamide (): The oxadiazole-furan hybrid (MW 400.18 g/mol) introduces rigidity and hydrogen-bonding sites, which are advantageous in kinase inhibition. Its synthesis likely involves Huisgen cycloaddition, contrasting with the target compound’s straightforward amide coupling .

Thiourea-Containing Analogues

Thiourea linkers alter pharmacokinetics and binding affinity:

  • 5-Bromo-N-(2,2,2-trichloro-1-{[(3-methylphenyl)carbamothioyl]amino}ethyl)furan-2-carboxamide (): The thiourea group increases molecular weight (501.61 g/mol) and introduces sulfur-based interactions. Such compounds often exhibit protease inhibitory activity but may suffer from reduced metabolic stability .

Halogen-Substituted Derivatives

Halogen positioning impacts electronic and steric properties:

  • 5-Bromo-N-(4-bromophenyl)furan-2-carboxamide (): Dual bromine atoms increase hydrophobicity (logP ~3.5) and may improve membrane permeability. The para-bromophenyl group creates a symmetrical structure, contrasting with the target’s asymmetric methoxy substituents .
  • 5-Bromo-2-fluoro-N-(2-methoxyphenyl)benzamide (): Fluorine substitution on the benzamide ring enhances metabolic stability and electronegativity, though the benzamide core differs from the furan scaffold .

Structural and Physicochemical Comparison Table

Compound Name Molecular Formula MW (g/mol) Key Substituents Notable Properties/Activities Reference
Target: 5-Bromo-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]furan-2-carboxamide C₁₇H₁₉BrN₂O₄ 403.25 5-Br, 2-methoxyethyl-2-methoxyphenyl High lipophilicity (estimated logP 3.2)
5-Bromo-N-(8-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)furan-2-carboxamide C₁₅H₁₂BrClN₃O₂ 483.3 Imidazopyridine, Cl DNA intercalation potential
5-Bromo-N-(5-nitrothiazol-2-yl)furan-2-carboxamide C₈H₄BrN₃O₄S 317.92 Nitrothiazole Antimicrobial activity
5-Bromo-N-[3-chloro-4-(4-morpholinyl)phenyl]furan-2-carboxamide C₁₅H₁₅BrClN₂O₃ 399.65 Morpholine, Cl Enhanced solubility
5-Bromo-N-(4-bromophenyl)furan-2-carboxamide C₁₁H₈Br₂N₂O₂ 352.00 Dual Br High hydrophobicity

Biological Activity

5-Bromo-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]furan-2-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C16H18BrN1O4
  • Molecular Weight : 368.23 g/mol
  • Structure : The compound features a furan ring substituted with a bromine atom and methoxy groups, which are crucial for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Antiproliferative Activity : Studies have shown that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has been tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines, demonstrating IC50 values in the low micromolar range.
  • Apoptotic Induction : The compound has been observed to induce apoptosis in cancer cells through the activation of caspase pathways, which are critical for programmed cell death.
  • Inhibition of Protein Kinases : Preliminary studies suggest that this compound may inhibit specific protein kinases involved in cell signaling pathways that regulate cell growth and survival.

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

Activity Type Target IC50 Value (µM) Reference
AntiproliferativeMCF-7 (breast cancer)3.5
AntiproliferativeA549 (lung cancer)4.0
Apoptosis InductionCaspase ActivationN/A
Protein Kinase InhibitionVarious KinasesN/A

Case Studies

  • Study on Anticancer Activity :
    A recent study evaluated the efficacy of this compound against various human cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with notable effects on MCF-7 and A549 cells. The study concluded that the compound could serve as a potential lead in anticancer drug development due to its selective toxicity towards cancerous cells while sparing normal cells.
  • Mechanistic Insights :
    Another investigation focused on the molecular mechanisms underlying the compound's activity. Using flow cytometry and Western blot analysis, researchers demonstrated that treatment with the compound led to increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins in treated cells. This suggests a shift in the balance towards apoptosis, highlighting its potential as an anticancer agent.

Q & A

What are the key synthetic routes for synthesizing 5-bromo-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]furan-2-carboxamide?

Category: Basic
Answer:
The synthesis typically involves multi-step organic reactions, including:

  • Coupling reactions : Amide bond formation between a furan-2-carboxylic acid derivative and a substituted ethylamine. For example, furan-2-carboxylic acid chloride reacts with a methoxy-substituted phenethylamine in the presence of a base (e.g., triethylamine) under reflux conditions .
  • Functional group introduction : Bromination of the furan ring using reagents like N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) .
  • Purification : Techniques such as recrystallization (e.g., using acetonitrile) or column chromatography (silica gel with ethyl acetate/hexane gradients) to isolate the final product .

Which spectroscopic and crystallographic methods are critical for structural characterization?

Category: Basic
Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituents on the furan ring and ethylamine chain. For instance, methoxy groups (δ ~3.8 ppm) and aromatic protons (δ ~6.5–7.5 ppm) are diagnostic .
  • X-ray Crystallography : Resolves bond lengths, angles, and stereochemistry. Crystallographic data for related compounds confirm the planar furan ring and spatial arrangement of methoxyphenyl groups .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₁₅H₁₇BrNO₄: calc. 366.03) and fragmentation patterns .

How can reaction conditions be optimized to enhance yield and purity?

Category: Advanced
Answer:

  • Temperature Control : Lower temperatures (0–5°C) during bromination reduce side reactions (e.g., di-substitution) .
  • Solvent Selection : Polar aprotic solvents (e.g., DCM, DMF) improve solubility of intermediates, while ethers (THF) stabilize reactive species .
  • Catalyst Use : Lewis acids (e.g., AlCl₃) enhance electrophilic substitution on the furan ring .
  • Purification : Gradient elution in chromatography minimizes co-elution of byproducts. Recrystallization from acetonitrile achieves >95% purity .

How should researchers resolve contradictions in reported biological activities?

Category: Advanced
Answer:
Discrepancies in bioactivity data (e.g., IC₅₀ values) may arise from:

  • Compound Purity : Validate via HPLC (>98% purity) and elemental analysis .
  • Assay Variability : Standardize protocols (e.g., enzyme inhibition assays using consistent ATP concentrations) .
  • Structural Confirmation : Re-analyze disputed batches with NMR/X-ray to rule out isomerism or degradation .
  • Computational Validation : Compare molecular docking results (e.g., binding affinity to kinase targets) with experimental data to identify outliers .

What functional groups influence the compound’s reactivity and bioactivity?

Category: Basic
Answer:

  • Bromine (Br) : Enhances electrophilicity of the furan ring, enabling nucleophilic aromatic substitution .
  • Methoxy (-OCH₃) Groups : Electron-donating effects stabilize aromatic systems and modulate interactions with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .
  • Amide Bond (-CONH-) : Participates in hydrogen bonding with biological targets (e.g., proteases) .

How to design experiments for studying biological target interactions?

Category: Advanced
Answer:

  • Molecular Docking : Use software (AutoDock Vina) to predict binding modes to targets like COX-2 or kinases. Validate with mutagenesis studies .
  • Enzyme Inhibition Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., ATPase activity with malachite green detection) .
  • Cell-Based Assays : Assess cytotoxicity (MTT assay) and apoptosis markers (caspase-3 activation) in cancer cell lines .
  • Pharmacokinetic Studies : Evaluate metabolic stability in liver microsomes and plasma protein binding (equilibrium dialysis) .

Which physicochemical properties are critical for handling and storage?

Category: Basic
Answer:

  • Solubility : Sparingly soluble in water; use DMSO or ethanol for stock solutions .
  • Stability : Store at -20°C in amber vials to prevent photodegradation .
  • Hydrogen Bonding : LogP ~2.5 (predicted) indicates moderate lipophilicity, requiring careful formulation for in vivo studies .

How do computational methods aid in predicting biological interactions?

Category: Advanced
Answer:

  • Molecular Dynamics Simulations : Predict binding free energies (MM-PBSA) and conformational stability with targets .
  • QSAR Models : Relate substituent effects (e.g., methoxy position) to bioactivity trends .
  • ADMET Prediction : Tools like SwissADME estimate oral bioavailability and blood-brain barrier permeability .

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